(2S)-2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is an organic compound characterized by its epoxide functional group and a nitrophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 165.15 g/mol. The compound appears as a solid, typically white to light yellow in color, with a melting point ranging from 83 °C to 87 °C .
The structure of (2S)-2-(4-Nitrophenyl)oxirane includes a three-membered cyclic ether (the oxirane) with a nitro group attached to the phenyl ring, which contributes to its reactivity and potential biological activity .
The synthesis of (2S)-2-(4-Nitrophenyl)oxirane can be achieved through several methods:
python# Example Reaction4-nitrostyrene + mCPBA → (2S)-2-(4-Nitrophenyl)oxirane + byproducts
(2S)-2-(4-Nitrophenyl)oxirane finds applications in various fields:
Several compounds share structural similarities with (2S)-2-(4-Nitrophenyl)oxirane. Here are some notable examples:
(2S)-2-(4-Nitrophenyl)oxirane's uniqueness lies in its specific stereochemistry and the presence of both an epoxide and a nitro group, which enhance its reactivity compared to similar compounds. This dual functionality allows for diverse applications in organic synthesis and potential biological activity that may not be present in other related compounds.
Single-crystal data deposited under Cambridge Structural Database code NSTYRO confirm that the enantiopure compound crystallises in the orthorhombic Sohncke space group P2₁2₁2₁, consistent with its (2 S) absolute configuration [1]. The oxirane ring retains the classical three-membered metrics: C–O bond lengths are virtually identical and the C–C bond is only slightly elongated relative to typical sp³–sp² linkages. The epoxide plane is markedly twisted with respect to the aromatic ring, minimising conjugative overlap between the π-system and the σ* orbitals of the strained ring. Numerical parameters derived from refinement at 100 K are summarised in Table 1.
| Parameter | Experimental value |
|---|---|
| a / Å | 5.254 (2) [1] |
| b / Å | 7.442 (3) [1] |
| c / Å | 15.019 (6) [1] |
| Z | 4 [1] |
| C–O₁ / Å | 1.456 (3) [1] |
| C–O₂ / Å | 1.458 (3) [1] |
| C–C (ring) / Å | 1.484 (3) [1] |
| ∠ C–O–C / ° | 60.2 (2) [1] |
| Dihedral (epoxide vs phenyl) / ° | 61 – 71 [2] [1] |
The 60 ° C–O–C angle is close to the theoretical optimum for minimising angular strain, and the dihedral angle places the nitro-substituted phenyl group almost orthogonal to the oxirane, mirroring values observed in more complex 4-nitrophenyl epoxides [2] [3]. No classical hydrogen bonding is present; packing is directed by weak C–H···O contacts from ring hydrogens to nitro-oxygen acceptors, supplemented by π···π contacts between glide-related aromatic rings, generating a herring-bone array along c [2].
Comprehensive one- and two-dimensional spectra acquired in deuterated chloroform at 298 K provide an unambiguous set of chemical-shift and coupling constants (Table 2). Data match values reported for isolated 4-nitrostyrene oxide in catalytic epoxidation studies [4].
| Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment |
|---|---|---|---|
| 8.22 | ddd (9.4, 2.0, 1.5) | H-2 (ortho to nitro) [5] | |
| 7.55 | ddd (9.4, 8.0, 2.0) | H-3 [5] | |
| 7.25 | ddd (8.0, 2.0, 1.5) | H-5 [5] | |
| 7.18 | ddd (9.4, 2.0, 1.5) | H-6 [5] | |
| 3.19 | dd (4.7, 2.6) | H-1ʹ (oxirane CH₂, trans) [4] | |
| 2.91 | dd (14.8, 6.4) | H-1ʹ (oxirane CH₂, cis) [4] | |
| 2.86 | dd (4.7, 4.0) | H-2ʹ (oxirane CH) [4] |
| Carbon | δ / ppm | Comment |
|---|---|---|
| 147.9 | ipso-C-NO₂, strong –I/–M effects [5] | |
| 146.7 | para-C-NO₂ [5] | |
| 135.6 | C-1 (quaternary) [5] | |
| 129.5, 123.8 | ortho / meta CH [5] | |
| 51.9 | C-2ʹ (epoxide CH) [4] | |
| 45.8 | C-1ʹ (epoxide CH₂) [4] |
The diastereotopic epoxide methylene protons display a large geminal coupling (J ≈ 14.8 Hz) characteristic of rigid three-membered rings, while ^3J values of 4–6 Hz to the vicinal oxirane CH result from the acute C–C–O geometry. The benzylic orientation relative to the aromatic ring further splits the methylene signals into well-resolved doublets of doublets. Long-range W-type couplings (≈1.5 Hz) observable between H-2 and H-6 across the p-nitrophenyl framework corroborate the planar conjugation inferred crystallographically [5].
Down-field shifts of the ipso (147–148 ppm) and para (146–147 ppm) carbons relative to unsubstituted styrene oxide (137–140 ppm) reflect the strong electron-withdrawing inductive and resonance effects of the nitro substituent [5] [4]. Conversely, the oxirane carbons appear at 52 and 46 ppm, marginally deshielded compared with aliphatic epoxides due to the benzylic environment and anisotropic influence of the proximate aromatic ring.
Fourier-transform infrared and Raman spectra collected from neat microcrystalline material elucidate characteristic modes of both the strained epoxide and the nitro-substituted phenyl ring (Table 3). Assignments are consistent with NIST gas-phase data for related nitroarenes [6] and solid-state studies of epoxide ring opening [7].
| Mode | IR / cm⁻¹ | Raman / cm⁻¹ | Diagnostic features |
|---|---|---|---|
| ν_as(NO₂) | 1532 | 1535 | Strong IR, medium Raman; sensitive to conjugation [6] |
| ν_s(NO₂) | 1350 | 1352 | Medium–strong IR; splitting indicates minimal hydrogen bonding [6] |
| ν_as(C–O–C) (epoxide) | 915 | 918 | Characteristic asymmetric stretch of three-membered ring [7] |
| ν_s(C–O–C) (epoxide) | 848 | 850 | Symmetric stretch; intensity enhanced in Raman owing to polarisability change [7] |
| δ(O–C–C) ring deformation | 305 | 302 | Low-frequency bending visible only in Raman [7] |
| ν(C=C)_aromatic | 1606 | 1608 | Moderate IR/Raman; no evidence of π-conjugation with nitro group due to twisting [2] [1] |
The ∼915 cm⁻¹ asymmetric epoxide stretch is diagnostic for an intact oxirane; disappearance or red-shift of this band accompanies nucleophilic ring-opening reactions [7]. The absence of significant band broadening in the ν_as(NO₂) region confirms the lack of strong hydrogen bonding to the nitro group, aligning with the crystal-packing analysis.